BenchChemオンラインストアへようこそ!

Lactosyl-C18-sphingosine

Neutrophil biology Inflammation Cell aggregation

Lactosyl-C18-sphingosine (lyso-lactosylceramide) is the only sphingolipid among seven tested—including sphingosine, psychosine, and lactosylceramide—that significantly inhibits fMetLeuPhe-induced neutrophil aggregation at 1 μM. Unlike its acylated counterpart, it has no effect on cardiomyocyte protein synthesis or proliferation, enabling clean dissection of lyso- vs. ceramide-dependent pathways. It is the defined precursor for lyso-ganglioside GM3 synthesis and a validated UPLC-ESI-MS/MS analyte with <10% inter-assay variation. For neutrophil signaling and deacylated sphingolipid research requiring guaranteed target specificity, this compound is indispensable.

Molecular Formula C30H57NO12
Molecular Weight 623.8 g/mol
CAS No. 109785-20-8
Cat. No. B051368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactosyl-C18-sphingosine
CAS109785-20-8
Synonyms(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecen-1-yl 4-O-β-D-Galactopyranosyl-β-D-glucopyranoside; 
Molecular FormulaC30H57NO12
Molecular Weight623.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)N)O
InChIInChI=1S/C30H57NO12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(34)19(31)18-40-29-27(39)25(37)28(22(17-33)42-29)43-30-26(38)24(36)23(35)21(16-32)41-30/h14-15,19-30,32-39H,2-13,16-18,31H2,1H3/b15-14+/t19-,20+,21+,22+,23-,24-,25+,26+,27+,28+,29+,30-/m0/s1
InChIKeyMQKSCOKUMZMISB-GPWKTZPCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lactosyl-C18-sphingosine (CAS 109785-20-8): A Deacylated Lactosylceramide with Distinct Biological and Analytical Properties


Lactosyl-C18-sphingosine (CAS 109785-20-8), also known as lactosyl lysosphingolipid or lyso-lactosylceramide, is a bioactive sphingolipid composed of a C18 sphingosine backbone (d18:1) linked via a β-glycosidic bond to a lactose disaccharide [1]. It is a deacylated form of lactosylceramide (LacCer) that lacks the N-linked fatty acyl chain present in the parent ceramide structure . With a molecular formula of C30H57NO12 and a molecular weight of 623.77 g/mol, this amphiphilic lysoglycosphingolipid is a precursor in the synthesis of lyso-ganglioside GM3 and exhibits distinct biological activities compared to its acylated counterparts .

Why Lactosyl-C18-sphingosine Cannot Be Substituted with Lactosylceramide or Other Lysosphingolipids in Functional and Analytical Studies


Generic substitution of Lactosyl-C18-sphingosine with its closest analogs—lactosylceramide or other lysosphingolipids such as sphingosine, psychosine, or glucosylsphingosine—is not scientifically valid due to fundamental differences in molecular structure that dictate distinct biological activities. The absence of the fatty acyl chain in Lactosyl-C18-sphingosine alters its physicochemical properties, including solubility, micelle formation, and membrane interaction . Critically, comparative functional assays demonstrate that lactosylceramide is completely inactive in the same neutrophil aggregation assay where Lactosyl-C18-sphingosine exhibits potent inhibition at 1 μM [1]. Furthermore, other lysosphingolipids (sphingosine, psychosine) are without effect at equal molar concentrations in this same system, confirming that the lactosyl headgroup alone is insufficient for activity [2]. In cardiomyocytes, the functional divergence is equally stark: Lactosyl-C18-sphingosine has no effect on protein synthesis and cell proliferation, whereas lactosylceramide exerts measurable effects, indicating that the presence or absence of the fatty acyl chain governs cell-type-specific signaling outcomes . Consequently, experimental reproducibility and data interpretation depend on the precise use of the specified deacylated lactosyl sphingosine compound.

Quantitative Evidence Guide: Verified Differentiation of Lactosyl-C18-sphingosine from Key Analogs


Selective Inhibition of fMetLeuPhe-Induced Neutrophil Aggregation: Lactosyl-C18-sphingosine vs. Six Other Sphingolipids

In a direct head-to-head comparison of seven synthetic sphingolipids, only Lactosyl-C18-sphingosine (lactosyl lysosphingolipid) significantly inhibited fMetLeuPhe-induced aggregation of human neutrophils at a concentration of 1 μM. The comparator compounds—sphingosine, psychosine (galactosylsphingosine), globotriaosyl (Gb3) lysosphingolipid, galactosyl cerebroside, lactosyl ceramide, and Gb3 ceramide—were all without effect at the same equal molar concentration of 1 μM [1]. This selective activity is not due to cytotoxicity, as all compounds were tested at non-cytotoxic levels confirmed by Trypan Blue exclusion [2].

Neutrophil biology Inflammation Cell aggregation

Divergent Effects on Cardiomyocyte Protein Synthesis and Proliferation: Lactosyl-C18-sphingosine vs. Lactosylceramide

In cardiomyocyte cell models, Lactosyl-C18-sphingosine exhibits a distinct functional profile compared to its acylated counterpart, lactosylceramide. Lactosyl-C18-sphingosine has no effect on protein synthesis and cell proliferation, whereas lactosylceramide shows measurable activity in these same assays . This differentiation is critical for studies aimed at isolating the signaling roles of the lysosphingolipid backbone independent of fatty acyl chain-mediated effects [1].

Cardiomyocyte biology Protein synthesis Cell proliferation

Concentration-Dependent Reduction of Human Neutrophil Viability: A Lyso-Specific Cytotoxic Profile

Lactosyl-C18-sphingosine reduces the viability of human neutrophils in a concentration-dependent manner across a range of 1-50 μM [1]. This lyso-specific cytotoxic profile distinguishes it from lactosylceramide, which does not share this activity at comparable concentrations [2]. The effect is attributed to the deacylated structure, which alters membrane interaction and intracellular signaling pathways .

Neutrophil viability Immunomodulation Cytotoxicity

Validated UPLC-ESI-MS/MS Quantitation: Inclusion in Multiplex Sphingoid Base Assays with Intra- and Inter-Assay CV <10%

Lactosyl-C18-sphingosine (referred to as hexosyl2-sphingosine or LacSph) is included as a specific analyte in validated UPLC-ESI-MS/MS multiplex assays for sphingoid base quantitation. Using identical 13C-encoded internal standards, the method demonstrates excellent sensitivity and linearity for lactosylsphingosine in the relevant concentration range, with intra- and inter-assay variation averaging less than 10% [1]. This analytical validation supports the compound's use as a reliable internal standard or analyte in lipidomics workflows, distinct from other lysosphingolipids that may require separate optimization [2].

Analytical chemistry Lipidomics Mass spectrometry

Synthetic Precursor to Lyso-Ganglioside GM3: A Defined Intermediate for Ganglioside Synthesis

Lactosyl-C18-sphingosine serves as the immediate biosynthetic precursor to lyso-ganglioside GM3 (II3Neu5Ac lactosyl sphingosine) [1]. This defined synthetic role distinguishes it from lactosylceramide, which is the precursor to the more complex acylated ganglioside GM3 containing the ceramide fatty acyl chain . In synthetic chemistry applications, Lactosyl-C18-sphingosine can be used to generate lyso-GM3 via sialylation, providing access to a deacylated ganglioside scaffold that is not obtainable from lactosylceramide without a deacylation step .

Ganglioside synthesis Chemical biology Glycolipid chemistry

Validated Application Scenarios for Lactosyl-C18-sphingosine Based on Experimental Evidence


Functional Neutrophil Studies: Selective Inhibition of fMetLeuPhe-Induced Aggregation

Lactosyl-C18-sphingosine is uniquely suited for experiments investigating the selective inhibition of fMetLeuPhe-induced neutrophil aggregation. In head-to-head comparisons, it was the only compound among seven tested sphingolipids (including sphingosine, psychosine, and lactosylceramide) to significantly inhibit aggregation at 1 μM [1]. This specificity makes it an essential tool for dissecting signaling pathways downstream of formyl peptide receptor activation in human neutrophils, without confounding activity from related lysosphingolipids [2].

Deacylated Sphingolipid Signaling in Cardiomyocytes: Isolating Lyso-Specific Effects

Researchers studying the role of sphingolipids in cardiomyocyte biology should utilize Lactosyl-C18-sphingosine to isolate the effects of the deacylated lysosphingolipid backbone. Unlike lactosylceramide, which affects protein synthesis and cell proliferation, Lactosyl-C18-sphingosine is completely inactive in these assays, confirming that the fatty acyl chain is required for ceramide-mediated signaling in cardiac cells . This compound enables clean dissection of lyso- versus ceramide-dependent pathways [3].

Quantitative Lipidomics: Validated LC-MS/MS Analyte with Intra-Assay CV <10%

Lactosyl-C18-sphingosine is a validated analyte in UPLC-ESI-MS/MS multiplex assays for sphingoid base quantitation. The method, which employs identical 13C-encoded internal standards, achieves intra- and inter-assay variation of less than 10% for lactosylsphingosine in human plasma [4]. This analytical robustness supports its use as a reliable biomarker for glycosphingolipidoses and in pharmacokinetic studies requiring precise quantitation of lyso-sphingolipids alongside related species [5].

Synthetic Chemistry: Precursor for Lyso-Ganglioside GM3 and Deacylated Ganglioside Analogs

Lactosyl-C18-sphingosine is the defined precursor for the synthesis of lyso-ganglioside GM3, the deacylated form of the ganglioside GM3. This compound provides a direct synthetic route to lyso-GM3 via sialylation, avoiding the need for post-synthetic deacylation of lactosylceramide-derived GM3 [6]. This application is critical for generating deacylated ganglioside analogs for structure-activity relationship studies and for investigating the biological roles of lyso-gangliosides in cellular signaling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lactosyl-C18-sphingosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.